molecular formula C23H20FN3O3S B300575 N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No. B300575
M. Wt: 437.5 g/mol
InChI Key: FZCGVDDFMCJYIM-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as FIT-039, is a synthetic compound that belongs to the thiazolidinone family. This compound has been the subject of scientific research due to its potential applications in the field of pharmacology.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful compound for studying the mechanisms of these diseases. However, there are also limitations to using N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in different disease models.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One area of research could focus on the development of more potent and selective inhibitors of NF-κB signaling. Another area of research could focus on the use of N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the long-term effects of N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide on different cell types and in different disease models.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 4-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate to form N-(4-fluorophenyl)-2-oxo-4-phenylbutanamide. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring, resulting in the final product, N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been the subject of scientific research due to its potential applications in the field of pharmacology. Studies have shown that N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.

properties

Product Name

N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(5E)-2,4-dioxo-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H20FN3O3S/c1-14(2)26-12-15(18-5-3-4-6-19(18)26)11-20-22(29)27(23(30)31-20)13-21(28)25-17-9-7-16(24)8-10-17/h3-12,14H,13H2,1-2H3,(H,25,28)/b20-11+

InChI Key

FZCGVDDFMCJYIM-RGVLZGJSSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F

SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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